molecular formula C7H4F5NO B1411471 3,4-Difluoro-5-(trifluoromethoxy)aniline CAS No. 1803871-78-4

3,4-Difluoro-5-(trifluoromethoxy)aniline

Cat. No. B1411471
CAS RN: 1803871-78-4
M. Wt: 213.1 g/mol
InChI Key: LVLNBMAWYXPSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,4-Difluoro-5-(trifluoromethoxy)aniline” is a chemical compound with the molecular formula C7H4F5NO . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2. The compound is colorless to yellow or pale-purple liquid .


Molecular Structure Analysis

The molecular structure of “3,4-Difluoro-5-(trifluoromethoxy)aniline” can be represented by the SMILES string Nc1ccc(OC(F)(F)F)cc1 . This indicates that the compound has a nitrogen atom (N) attached to a benzene ring, which is further substituted by a trifluoromethoxy group (OC(F)(F)F).


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-Difluoro-5-(trifluoromethoxy)aniline” include a molecular weight of 213.11 , and it exists as a colorless to yellow or pale-purple liquid .

Safety and Hazards

The compound is considered hazardous. It is combustible, toxic if swallowed, fatal in contact with skin, causes skin irritation, serious eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3,4-difluoro-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NO/c8-4-1-3(13)2-5(6(4)9)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLNBMAWYXPSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-5-(trifluoromethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Difluoro-5-(trifluoromethoxy)aniline
Reactant of Route 2
3,4-Difluoro-5-(trifluoromethoxy)aniline
Reactant of Route 3
3,4-Difluoro-5-(trifluoromethoxy)aniline
Reactant of Route 4
Reactant of Route 4
3,4-Difluoro-5-(trifluoromethoxy)aniline
Reactant of Route 5
3,4-Difluoro-5-(trifluoromethoxy)aniline
Reactant of Route 6
3,4-Difluoro-5-(trifluoromethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.